molecular formula C20H22Cl3N3O3S2 B11703768 Ethyl 2-({[1-(butanoylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)-4-phenylthiophene-3-carboxylate

Ethyl 2-({[1-(butanoylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)-4-phenylthiophene-3-carboxylate

Cat. No.: B11703768
M. Wt: 522.9 g/mol
InChI Key: CIJWGFKCFMWGKN-UHFFFAOYSA-N
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Description

Ethyl 2-({[1-(butanoylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)-4-phenylthiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a phenyl group, and a trichloroethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({[1-(butanoylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)-4-phenylthiophene-3-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The process may include the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions involving sulfur and carbon sources.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction.

    Addition of the Trichloroethyl Moiety: The trichloroethyl group can be added using trichloroacetyl chloride in the presence of a base.

    Formation of the Carbamothioyl Group: This step involves the reaction of the intermediate with thiourea to form the carbamothioyl group.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[1-(butanoylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 2-({[1-(butanoylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)-4-phenylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-({[1-(butanoylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Ethyl 2-({[1-(butanoylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)-4-phenylthiophene-3-carboxylate can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C20H22Cl3N3O3S2

Molecular Weight

522.9 g/mol

IUPAC Name

ethyl 2-[[1-(butanoylamino)-2,2,2-trichloroethyl]carbamothioylamino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C20H22Cl3N3O3S2/c1-3-8-14(27)24-18(20(21,22)23)26-19(30)25-16-15(17(28)29-4-2)13(11-31-16)12-9-6-5-7-10-12/h5-7,9-11,18H,3-4,8H2,1-2H3,(H,24,27)(H2,25,26,30)

InChI Key

CIJWGFKCFMWGKN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C(=CS1)C2=CC=CC=C2)C(=O)OCC

Origin of Product

United States

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